1-[4-(1H-Imidazol-1-YL)phenyl]ethanol - 100479-70-7

1-[4-(1H-Imidazol-1-YL)phenyl]ethanol

Catalog Number: EVT-3207612
CAS Number: 100479-70-7
Molecular Formula: C11H12N2O
Molecular Weight: 188.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-(4-(1H-imidazol-1-yl)phenyl)-2,6-diphenylpyridine

  • Compound Description: This compound is a DAHC-type ligand featuring two aromatic heterocyclic centers. It has potential applications in the development of light-emitting materials for organic light-emitting diodes (OLEDs) [].

4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones

  • Compound Description: This class of compounds exhibit positive inotropic activity, leading to increased myocardial contractility. Among them, CI-914 (1) and its 5-methyl analogue CI-930 (11) showed higher potency than existing drugs amrinone and milrinone, respectively [, ]. Their mechanism of action primarily involves the selective inhibition of cardiac phosphodiesterase fraction III [].
  • Relevance: These compounds share the 4-(1H-imidazol-1-yl)phenyl moiety with 1-[4-(1H-Imidazol-1-yl)phenyl]ethanol. This structural similarity, specifically the presence of the imidazole ring and its connection to the phenyl ring, suggests a potential for 1-[4-(1H-Imidazol-1-yl)phenyl]ethanol and its derivatives to exhibit cardiotonic properties and warrant further investigation in this area.

(E)-4,5-dihydro-6-[2-[4-(1H-imidazol-1-yl)phenyl]ethenyl]-3(2H)-pyridazinones

  • Compound Description: This series of compounds are analogues of imazodan, exhibiting potent inotropic and vasodilatory activities. Additionally, they demonstrate enhanced platelet aggregation inhibitory potency compared to the parent imazodan series. Compound 3d, the most potent within this series, also exhibited in vivo antithrombotic activity [].
  • Relevance: These compounds are structurally related to 1-[4-(1H-Imidazol-1-yl)phenyl]ethanol through the shared 4-(1H-imidazol-1-yl)phenyl motif. The presence of the ethenyl linker in these compounds, instead of the ethanol chain in 1-[4-(1H-Imidazol-1-yl)phenyl]ethanol, suggests that modifications to the linker region could lead to variations in biological activity. Exploring similar modifications in 1-[4-(1H-Imidazol-1-yl)phenyl]ethanol derivatives might yield compounds with improved or altered pharmacological profiles.

1,2-dihydro-5-[4-(1H-imidazol-1-yl)phenyl]-6-methyl-2-oxo-3-pyridinecarbonitriles

  • Compound Description: This series of compounds were synthesized and evaluated for their inotropic activity. The most potent compounds within this series were 1,2-dihydro-5-[4-(1H-imidazol-1-yl)phenyl]-6-methyl-2-oxo-3-pyridinecarbonitrile (5a) and its unsubstituted analogue 14a [].
  • Relevance: This series shares the 4-(1H-imidazol-1-yl)phenyl moiety with 1-[4-(1H-Imidazol-1-yl)phenyl]ethanol. The structural difference lies in the presence of the pyridinecarbonitrile group in place of the ethanol chain in the target compound. The significant inotropic activity observed in this series suggests that 1-[4-(1H-Imidazol-1-yl)phenyl]ethanol derivatives, particularly those with modifications at the ethanol substituent, could also possess similar activity.

2,4-dihydro-5-[4-(1H-imidazol-1-yl)phenyl]-3H-pyrazol-3-ones

  • Compound Description: This series represents ring-contracted analogues of imazodan. Compounds within this series containing two small alkyl groups at the C-4 position demonstrated significant positive inotropic activity. The structure-activity relationships indicated that optimal inotropic activity was associated with specific substituents at the C-4 position of the pyrazolone ring. These compounds also exhibited phosphodiesterase inhibitory activity, which was correlated with the C-4 substitution pattern [].
  • Relevance: This series also features the 4-(1H-imidazol-1-yl)phenyl moiety present in 1-[4-(1H-Imidazol-1-yl)phenyl]ethanol. This series highlights the importance of substituent effects on biological activity, suggesting that modifications to the ethanol chain in the target compound, such as incorporating small alkyl groups, could be a promising strategy for developing new inotropic agents.

N-substituted-4-(1H-imidazol-1-yl)benzamides

  • Compound Description: This class of compounds exhibits selective class III antiarrhythmic activity. Several compounds, including 6a,d,f-k, and 11, demonstrated comparable potency to sematilide, a potent and selective class III agent. Specifically, N-[2-(diethylamino)ethyl]-4-(1H-imidazol-1-yl)benzamide dihydrochloride (6a) displayed comparable potency and efficacy to sematilide in in vivo models of reentrant arrhythmias [].
  • Relevance: This class of compounds and 1-[4-(1H-Imidazol-1-yl)phenyl]ethanol both contain the 4-(1H-imidazol-1-yl)phenyl unit. The presence of the benzamide moiety instead of the ethanol chain in the target compound suggests that modifications incorporating amide functionalities could lead to compounds with antiarrhythmic properties.
  • Compound Description: This group of compounds were developed as thromboxane (TX) synthetase inhibitors and antihypertensive agents. The N-[(1H-imidazol-1-yl)alkyl]quinazoline-2,4(1H,3H)-diones (V) emerged as the most promising series, demonstrating high potency as selective TX synthetase inhibitors and potent antihypertensive activity in spontaneously hypertensive rats (SHR). Compound 20a, a representative from this series, exhibited significantly higher potency in inhibiting TX formation across various platelet types compared to the standard drug dazoxiben [].
  • Relevance: While these compounds share the (1H-imidazol-1-yl)alkyl fragment with 1-[4-(1H-Imidazol-1-yl)phenyl]ethanol, the key difference lies in the presence of various heterocyclic cores (quinazoline, benzotriazine) instead of the phenyl ring. This difference highlights the importance of the core structure in determining biological activity. Investigating the impact of substituting the phenyl ring in 1-[4-(1H-Imidazol-1-yl)phenyl]ethanol with similar heterocycles could provide insights into its structure-activity relationships and lead to the discovery of new compounds with distinct pharmacological profiles.

1-(3'-aminobenzisoxazol-5'-yl)-3-trifluoromethyl-N-[2-fluoro-4-[(2'-dimethylaminomethyl)imidazol-1-yl] phenyl]-1H-pyrazole-5-carboxyamide hydrochloride (razaxaban)

  • Compound Description: Razaxaban is a highly potent, selective, and orally bioavailable factor Xa inhibitor. It exhibits improved selectivity for factor Xa over trypsin and plasma kallikrein, along with enhanced permeability and reduced protein binding [].
  • Relevance: Razaxaban and 1-[4-(1H-Imidazol-1-yl)phenyl]ethanol share the presence of an imidazole ring. Although the overall structures are significantly different, the inclusion of razaxaban in this list emphasizes the relevance of imidazole-containing compounds in medicinal chemistry and their potential across various therapeutic areas. Further exploration of 1-[4-(1H-Imidazol-1-yl)phenyl]ethanol derivatives, particularly those incorporating structural features found in established drugs like razaxaban, could lead to the identification of new lead compounds.

(1‐substituted aryl)‐3‐(1H‐imidazol‐1‐yl)‐1‐propanones

  • Compound Description: This series of compounds were synthesized and evaluated for their antifungal activities against various Candida strains. The most promising compound was 3‐(1H‐imidazol‐1‐yl)‐1‐(4‐biphenylyl)‐1‐propanone, which exhibited broad-spectrum antifungal activity. Other compounds within this series, particularly 3‐(1H‐imidazol‐1‐yl)‐1‐(2′‐(substituted benzyl)oxyphenyl)‐1‐propanones, also demonstrated activity against specific Candida species, such as Candida kefyr [].

Properties

CAS Number

100479-70-7

Product Name

1-[4-(1H-Imidazol-1-YL)phenyl]ethanol

IUPAC Name

1-(4-imidazol-1-ylphenyl)ethanol

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

InChI

InChI=1S/C11H12N2O/c1-9(14)10-2-4-11(5-3-10)13-7-6-12-8-13/h2-9,14H,1H3

InChI Key

ZILVMLWWVGDAHG-UHFFFAOYSA-N

SMILES

CC(C1=CC=C(C=C1)N2C=CN=C2)O

Canonical SMILES

CC(C1=CC=C(C=C1)N2C=CN=C2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.